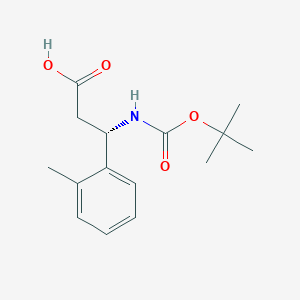

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

描述

属性

IUPAC Name |

(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMSBGBNGEQDH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426607 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-74-3 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a derivative of β-amino propanoic acid, belongs to a class of compounds with significant potential in medicinal chemistry and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in the synthesis of peptides and other complex organic molecules. The o-tolyl moiety introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of molecules incorporating this scaffold. This technical guide provides a summary of the available physicochemical properties, detailed experimental protocols for its synthesis and purification, and an overview of its potential applications.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on its chemical structure and comparison with its close structural analog, the m-tolyl isomer.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the o-tolyl isomer is predicted, while data for the m-tolyl isomer is provided for comparison from established databases.

| Property | This compound (Predicted) | (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid[1] |

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol | 279.33 g/mol |

| CAS Number | 499995-74-3 | 499995-75-4 |

| Appearance | White to off-white solid | Not specified |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in methanol, ethanol, ethyl acetate | Not specified |

| pKa | ~4-5 (carboxylic acid) | Not specified |

| XLogP3 | ~2.3 | 2.3 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 6 | 6 |

Experimental Protocols

Detailed experimental data for the synthesis and purification of this compound are not extensively reported. However, standard and well-established protocols for the Boc protection of amino acids and subsequent purification are readily applicable.

Synthesis: Boc Protection of (S)-3-amino-3-(o-tolyl)propanoic acid

This protocol describes a general method for the N-protection of a β-amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

(S)-3-amino-3-(o-tolyl)propanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-amino-3-(o-tolyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 9-10 by the dropwise addition of a 1 M NaOH solution while stirring in an ice bath.

-

To this basic solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution with stirring until a slight turbidity persists.

-

If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, during which crystals should form.

-

For complete crystallization, place the flask in an ice bath for 1-2 hours.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow: Synthesis

Experimental Workflow: Purification

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other β-amino acid derivatives suggests potential applications as a peptidomimetic or a building block for bioactive molecules, but this remains to be experimentally verified.

Conclusion

This compound is a chiral building block with potential utility in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce, its synthesis and purification can be achieved through well-established protocols for Boc-protected amino acids. The predicted physicochemical properties provide a useful starting point for its application in research and development. Further studies are required to elucidate its specific biological activities and to explore its potential as a component of novel therapeutic agents.

References

An In-depth Technical Guide to Boc-(S)-3-amino-3-(o-tolyl)propanoic Acid

This technical guide provides a comprehensive overview of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid, a non-natural amino acid of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in peptide synthesis and pharmaceutical research.

Core Chemical Structure and Properties

Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is a derivative of β-alanine, where a tolyl group is attached to the β-carbon, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The "(S)" designation indicates the stereochemistry at the chiral center (the β-carbon). The ortho-tolyl substitution refers to the methyl group being on the adjacent carbon of the phenyl ring relative to the point of attachment. This substitution pattern influences the molecule's conformational properties and its interactions with biological targets.

The Boc protecting group is crucial for its application in peptide synthesis, as it prevents the highly nucleophilic amino group from participating in unwanted side reactions during peptide bond formation. This protecting group is stable under a wide range of conditions but can be readily removed under moderately acidic conditions, a key feature for its utility in multi-step syntheses.

Physicochemical Data

| Property | Boc-(S)-3-amino-3-(m-tolyl)propanoic acid | Boc-(S)-3-amino-3-(p-tolyl)propanoic acid |

| CAS Number | 499995-75-4[1] | Not Available |

| Molecular Formula | C₁₅H₂₁NO₄[1] | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol [1] | 279.33 g/mol (calculated) |

| Appearance | Data not available | White to off-white powder |

| Melting Point | Data not available | Data not available |

| Optical Rotation | Data not available | Data not available |

| LogP | 2.3 (Computed)[1] | Data not available |

| Hydrogen Bond Donors | 2 (Computed)[1] | 2 (Computed) |

| Hydrogen Bond Acceptors | 4 (Computed)[1] | 4 (Computed) |

Synthesis and Experimental Protocols

The synthesis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid can be achieved through a multi-step process involving the asymmetric synthesis of the β-amino acid backbone followed by the protection of the amino group.

Asymmetric Synthesis of (S)-3-amino-3-(o-tolyl)propanoic acid

A common strategy for the enantioselective synthesis of β-aryl-β-amino acids involves the diastereoselective addition of a nucleophile to a chiral imine or the use of a chiral catalyst. A representative method is the addition of a Reformatsky reagent to a chiral N-sulfinylimine, followed by desulfinylation.

Experimental Protocol:

-

Formation of Chiral N-Sulfinylimine: o-Tolualdehyde is reacted with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.

-

Diastereoselective Reformatsky Reaction: The chiral N-sulfinylimine is then reacted with a Reformatsky reagent, prepared from an α-bromoester (e.g., ethyl bromoacetate) and activated zinc dust, at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF. This step proceeds with high diastereoselectivity, controlled by the chiral auxiliary.

-

Hydrolysis and Desulfinylation: The resulting β-amino ester is then subjected to acidic hydrolysis to cleave the sulfinyl group and hydrolyze the ester, yielding the enantiomerically enriched (S)-3-amino-3-(o-tolyl)propanoic acid.

Boc Protection of (S)-3-amino-3-(o-tolyl)propanoic acid

The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.[2]

Experimental Protocol:

-

Dissolution: (S)-3-amino-3-(o-tolyl)propanoic acid (1.0 equivalent) is dissolved in a 1:1 mixture of dioxane and water.

-

Basification: Sodium hydroxide (1.5 equivalents) is added to the solution, and the mixture is stirred until the amino acid is completely dissolved.[2]

-

Reaction with Boc Anhydride: The reaction mixture is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise while stirring.[2]

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours, or until completion is confirmed by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with 1M HCl.[2]

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.[2]

Applications in Drug Development and Research

Boc-protected β-amino acids, such as the title compound, are valuable building blocks in medicinal chemistry and drug discovery.

-

Peptide Synthesis: The incorporation of β-amino acids into peptides can confer unique structural properties and enhanced stability against enzymatic degradation.[3] The Boc protecting group is essential for its use in solid-phase peptide synthesis (SPPS).[4]

-

Peptidomimetics: These compounds are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.

-

Chiral Ligands: The amino acid moiety can serve as a scaffold for the synthesis of chiral ligands used in asymmetric catalysis.

-

Neurological Disorders Research: Due to their structural features, these compounds and their derivatives are utilized in the design of new therapeutic agents, particularly for neurological disorders, by influencing receptor interactions.[3]

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the general synthetic pathway for Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.

Caption: Synthetic workflow for Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.

Role in Solid-Phase Peptide Synthesis (SPPS)

The diagram below outlines the logical steps involving a Boc-protected amino acid in a standard solid-phase peptide synthesis cycle.

References

A Technical Guide to (S)-Boc-3-(o-tolyl)-β-alanine and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for (S)-Boc-3-(o-tolyl)-β-alanine could not be definitively identified in publicly available databases. This technical guide provides information on structurally similar compounds, specifically the meta- and para-tolyl analogs, and general protocols applicable to the synthesis and use of Boc-protected β-amino acids in drug development.

Introduction

(S)-Boc-3-(o-tolyl)-β-alanine is a protected, non-proteinogenic amino acid. Such molecules are of significant interest in medicinal chemistry as building blocks for peptidomimetics and other small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, enabling the controlled and sequential assembly of amino acids into larger structures.[1] The tolyl group, a methyl-substituted phenyl ring, can introduce specific steric and electronic properties into a peptide backbone, potentially influencing its conformation, binding affinity, and metabolic stability. This guide summarizes key data for related compounds and provides general experimental methodologies relevant to this class of molecules.

Physicochemical Data of Structurally Similar Compounds

| Property | (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | (S)-3-tert-butoxycarbonylamino-2-(p-tolyl)-propionic acid |

| CAS Number | 499995-75-4[2] | Not Found |

| Molecular Formula | C15H21NO4[2] | C15H21NO4 |

| Molecular Weight | 279.33 g/mol | 279.33 g/mol |

| Appearance | White to off-white crystalline powder (presumed) | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Slightly soluble in DMSO and Methanol (inferred from similar compounds)[3] | Not specified |

| Optical Rotation | Not specified | Not specified |

Synthesis and Experimental Protocols

The synthesis of (S)-Boc-3-(o-tolyl)-β-alanine would typically involve the introduction of the Boc protecting group onto the corresponding unprotected β-amino acid. General protocols for this procedure are well-established.

3.1. General Protocol for N-Boc Protection of Amino Acids

This protocol is a generalized procedure for the protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

(S)-3-Amino-3-(o-tolyl)propanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and Water (1:1 v/v)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[4]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature with stirring.[4]

-

Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).[4]

-

Dilute the reaction mixture with water.[4]

-

Extract the aqueous layer with ethyl acetate to remove unreacted Boc₂O and byproducts.[4]

-

Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.[4]

-

Extract the product into ethyl acetate (3x).[4]

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The crude product can be purified by recrystallization or column chromatography.

-

3.2. General Protocol for Peptide Coupling using Boc-Protected Amino Acids

Boc-protected amino acids are key reagents in solid-phase peptide synthesis (SPPS). The following is a generalized workflow for a coupling step.

-

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

(S)-Boc-3-(o-tolyl)-β-alanine

-

Coupling agent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF)

-

Deprotection agent (e.g., TFA in DCM)

-

-

Procedure:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resin is washed and neutralized with a solution of a hindered base like diisopropylethylamine (DIEA) in DMF.

-

Activation and Coupling: The carboxylic acid of (S)-Boc-3-(o-tolyl)-β-alanine (4 equivalents) is pre-activated with a coupling agent such as HBTU or HATU (4 equivalents) and a base like DIEA (4 equivalents) in DMF.[5] This activated solution is then added to the resin and allowed to react for a specified time to form the peptide bond.[5]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

The cycle is repeated for the subsequent amino acid addition.

-

Applications in Drug Development

While specific applications for (S)-Boc-3-(o-tolyl)-β-alanine are not documented, its structural motifs suggest several potential roles in drug discovery and development.

-

Peptidomimetics: Incorporation of this unnatural amino acid into peptide sequences can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.[6][7][8]

-

Small Molecule Scaffolds: The tolyl group can participate in hydrophobic or van der Waals interactions within a target's binding pocket, making it a valuable scaffold component in the design of small molecule inhibitors.

-

Neurological and Oncological Targets: Structurally related pyridyl- and naphthyl-containing Boc-alanines are utilized in the development of therapeutics for neurological disorders and oncology.[6][7][8][9] This suggests that aryl-β-alanines can be valuable for targeting a range of biological receptors and enzymes.

-

Inhibitors of β-amyloid Peptide Synthesis: Cyclic amino acid derivatives, which can be synthesized from precursors like Boc-protected amino acids, have been investigated as inhibitors of β-amyloid peptide release and synthesis for the treatment of Alzheimer's disease.[10]

Visualizations

5.1. General Synthesis Workflow

Caption: General workflow for the synthesis and application of (S)-Boc-3-(o-tolyl)-β-alanine.

5.2. Role in Drug Discovery Logic

Caption: Role of (S)-Boc-3-(o-tolyl)-β-alanine as a building block in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

In-depth Technical Guide: Physicochemical Properties of N-Boc-(S)-3-(2-methylphenyl)-β-alanine

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

N-Boc-(S)-3-(2-methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The 2-methylphenyl substituent on the β-carbon introduces specific steric and electronic properties that can influence the conformation and biological activity of the resulting compounds. A thorough understanding of its physical properties is essential for its effective use in chemical synthesis, purification, and formulation.

2. Physicochemical Data

A comprehensive summary of the key physical and chemical properties of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is presented below. These properties are critical for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C15H21NO4 | N/A |

| Molecular Weight | 279.33 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 108-110 °C | N/A |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | N/A |

| Storage Temperature | 2-8°C | N/A |

3. Experimental Protocols

Detailed experimental procedures for the characterization of N-Boc-(S)-3-(2-methylphenyl)-β-alanine are outlined below. These protocols are standard methods for determining the physical properties of solid organic compounds.

3.1. Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is approximately 15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

3.2. Determination of Solubility

-

Apparatus: Vials, magnetic stirrer, analytical balance.

-

Procedure:

-

A known mass of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is added to a vial containing a known volume of the solvent to be tested (e.g., methanol, water, dichloromethane).

-

The mixture is stirred vigorously at a constant temperature (typically 25 °C).

-

The compound is added portion-wise until no more solid dissolves, and a saturated solution is formed.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved solid in the filtrate is determined gravimetrically (after solvent evaporation) or by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the solubility.

-

4. Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the starting materials to the final, characterized product. This process ensures the identity and purity of the synthesized N-Boc-(S)-3-(2-methylphenyl)-β-alanine.

Caption: General workflow for the synthesis and characterization of N-Boc-(S)-3-(2-methylphenyl)-β-alanine.

Technical Guide: Solubility of (S)-Boc-3-(o-tolyl)-β-alanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-3-(o-tolyl)-β-alanine is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a chiral building block, its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of Boc-protected amino acids, with a focus on providing a framework for determining the solubility of (S)-Boc-3-(o-tolyl)-β-alanine. While specific quantitative solubility data for (S)-Boc-3-(o-tolyl)-β-alanine is not extensively published, this guide presents illustrative data for structurally related compounds and details robust experimental protocols for its precise determination.

The solubility of a compound is influenced by factors including the polarity of the solute and solvent, temperature, and the presence of impurities. For Boc-protected amino acids, the polarity of the amino acid side chain plays a crucial role; nonpolar or bulky side chains generally lead to lower solubility in polar solvents.

Illustrative Quantitative Solubility Data

The following table summarizes the estimated solubility of structurally similar N-Boc protected amino acid esters and related compounds in a range of common organic solvents at ambient temperature (approximately 25°C). This data is provided for illustrative purposes to guide solvent selection. For precise quantitative applications, experimental determination is strongly recommended.

| Solvent Family | Solvent | IUPAC Name | Illustrative Solubility of a Boc-Protected Amino Acid Ester ( g/100 mL) |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | > 50 |

| Chloroform | Trichloromethane | > 50 | |

| Ethers | Diethyl Ether | Ethoxyethane | 15 - 25 |

| Tetrahydrofuran (THF) | Oxolane | > 40 | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | > 40 |

| Ketones | Acetone | Propan-2-one | > 40 |

| Alcohols | Methanol (MeOH) | Methanol | 10 - 20 |

| Ethanol (EtOH) | Ethanol | 5 - 15 | |

| Isopropanol (IPA) | Propan-2-ol | 2 - 10 | |

| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 20 - 30 |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | > 50 | |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | > 50 |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters.[1] Actual solubility of (S)-Boc-3-(o-tolyl)-β-alanine may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound like (S)-Boc-3-(o-tolyl)-β-alanine is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[1][2] Alternatively, for compounds with a suitable chromophore, UV-Vis spectrophotometry can be a sensitive method for quantification.[3]

Gravimetric Method

This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent in a saturated solution.

Materials:

-

(S)-Boc-3-(o-tolyl)-β-alanine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of (S)-Boc-3-(o-tolyl)-β-alanine to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is removed and cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

UV-Vis Spectrophotometry Method

This method is applicable if (S)-Boc-3-(o-tolyl)-β-alanine exhibits significant absorbance in the UV-Vis spectrum, which is likely due to the tolyl group.

Materials:

-

All materials listed for the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of (S)-Boc-3-(o-tolyl)-β-alanine of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and collect the filtered supernatant as described in the gravimetric method (steps 1-3).

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of (S)-Boc-3-(o-tolyl)-β-alanine.

Conclusion

Understanding the solubility of (S)-Boc-3-(o-tolyl)-β-alanine is paramount for its effective use in research and development. While specific data for this compound is limited, the illustrative data for related compounds and the detailed experimental protocols provided in this guide offer a robust framework for its determination. Accurate solubility data will enable researchers to optimize synthetic procedures, develop effective purification methods, and formulate this important chiral building block for a variety of applications.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Representative NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for N-(tert-Butoxycarbonyl)-L-phenylalanine, which serves as a proxy for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid due to its structural similarity. The data was recorded in Methanol-d₄ (CD₃OD).[1]

¹H NMR Data (CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.26 | s | - | Phenyl |

| 4.36 | dd | 9.6, 14.6 | Hα |

| 3.16 | dd | 14.6, 14.9 | Hβ |

| 2.87 | dd | 14.9, 9.6 | Hβ' |

| 1.36 | s | - | t-butyl |

¹³C NMR Data

While specific ¹³C NMR data for N-(tert-Butoxycarbonyl)-L-phenylalanine was not found in the provided search results, general chemical shift ranges for similar structures can be anticipated. For propanoic acid derivatives, the carboxyl carbon typically appears around 170-185 ppm. The carbons of the tert-butoxycarbonyl group resonate at approximately 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). Aromatic carbons are expected in the 125-140 ppm range, and the aliphatic carbons of the propanoic acid backbone would appear further upfield.[2]

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR data for Boc-protected amino acids, based on standard laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for this class of compounds include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.[3]

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Spectrometer: Bruker Avance III 400 MHz (or similar)

-

Probe: 5 mm BBFO probe

-

Temperature: 298 K (25 °C)

For ¹H NMR:

-

Pulse Program: zg30 (or a standard 30-degree pulse sequence)

-

Number of Scans (NS): 16-64 (depending on sample concentration)

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): 16 ppm (-2 to 14 ppm)

For ¹³C NMR:

-

Pulse Program: zgpg30 (or a standard proton-decoupled 30-degree pulse sequence)

-

Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration (for ¹H NMR): Identify and list all peaks and integrate the area under each peak to determine the relative number of protons.

-

Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration to elucidate the molecular structure.

Mandatory Visualization

The following diagram illustrates a typical workflow for NMR spectroscopic analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

References

Mass Spectrometry of Boc-(S)-3-amino-3-(o-tolyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is a non-canonical amino acid increasingly utilized as a building block in peptide synthesis and drug development.[1][2][] Its structural characteristics, featuring a tert-butyloxycarbonyl (Boc) protecting group and a tolyl moiety, necessitate a thorough understanding of its behavior under mass spectrometric conditions for accurate characterization and quantification. This guide provides a comprehensive overview of the mass spectrometry of this compound, including expected fragmentation patterns, detailed experimental protocols, and data presentation for researchers in the field.

The Boc protecting group is known for its thermal lability and can be prone to cleavage during mass analysis, a factor that must be considered when developing analytical methods.[4] Understanding the fragmentation pathways is crucial for structural elucidation and for distinguishing it from isomeric and isobaric compounds.

Expected Mass Spectrometry Data

The analysis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid by mass spectrometry, particularly with electrospray ionization (ESI), is expected to yield characteristic ions corresponding to the intact molecule and specific fragmentation products. The molecular formula for this compound is C₁₅H₂₁NO₄, with a calculated molecular weight of approximately 279.33 g/mol .

Ionization and Adduct Formation

In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Other common adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be detected depending on the purity of the sample and the solvents used. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be the predominant species.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ is predicted to show a characteristic fragmentation pattern dominated by the lability of the Boc group. The primary fragmentation pathways are expected to involve the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). Subsequent fragmentation of the resulting ions can provide further structural information.

A summary of the expected major ions is presented in the table below.

| Ion Description | Proposed Structure/Formula | Calculated m/z (monoisotopic) | Fragmentation Pathway |

| Protonated Molecule | [C₁₅H₂₁NO₄ + H]⁺ | 280.1543 | - |

| Loss of Isobutylene | [M+H - C₄H₈]⁺ | 224.0917 | Neutral loss from Boc group |

| Loss of tert-Butanol | [M+H - C₄H₁₀O]⁺ | 206.0811 | Neutral loss from Boc group |

| Loss of Boc group | [M+H - C₅H₉O₂]⁺ | 178.0968 | Cleavage of the entire Boc group |

| Decarboxylation | [M+H - CO₂]⁺ | 236.1645 | Loss of carboxylic acid group |

| Tolyl-containing fragment | [C₈H₉]⁺ | 105.0699 | Cleavage of the amino acid backbone |

Experimental Protocols

A detailed methodology for the analysis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization is provided below.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and analysis. A typical starting concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.

Liquid Chromatography

-

Column: A reverse-phase C18 column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).[4]

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion (m/z 280.15) as the precursor ion. Use a collision energy of 10-30 eV with argon as the collision gas to generate a product ion spectrum.

Logical Workflow and Fragmentation Pathway Visualization

The following diagrams illustrate the general experimental workflow for LC-MS analysis and the proposed fragmentation pathway of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.

Caption: Experimental workflow for LC-MS analysis.

Caption: Proposed fragmentation of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.

Conclusion

The mass spectrometric analysis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is characterized by predictable ionization and fragmentation behavior, primarily involving the loss of the Boc protecting group. The provided experimental protocol offers a robust starting point for the reliable identification and characterization of this important non-canonical amino acid. By understanding these principles, researchers and drug development professionals can effectively utilize mass spectrometry as a tool for quality control, metabolic studies, and the structural confirmation of peptides and other molecules incorporating this unique building block.

References

synthesis route for (S)-3-amino-3-(o-tolyl)propanoic acid building block

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a viable synthetic route for the chiral building block (S)-3-amino-3-(o-tolyl)propanoic acid. This compound belongs to the class of β-amino acids, which are crucial components in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. The methodologies presented herein are based on established and robust chemical transformations, with a focus on enzymatic resolution for achieving high enantiopurity.

Introduction

(S)-3-amino-3-(o-tolyl)propanoic acid is a non-proteinogenic β-amino acid characterized by a stereocenter at the C3 position and an ortho-tolyl substituent on the phenyl ring. The precise spatial arrangement of its functional groups makes it a valuable synthon for creating complex molecular architectures with specific biological activities. While direct asymmetric synthesis can be challenging, a highly effective and widely used approach involves the preparation of the racemic mixture followed by enzymatic kinetic resolution. This method offers high enantioselectivity and is amenable to scale-up. A related compound, (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, suggesting potential applications for the title compound in neurobiology.[1]

Synthesis Strategy Overview

The presented synthesis is a two-stage process:

-

Synthesis of Racemic 3-amino-3-(o-tolyl)propanoic acid: A one-pot synthesis approach is employed for the preparation of the racemic β-amino acid.

-

Enzymatic Kinetic Resolution: The racemic mixture is then resolved using a lipase-catalyzed enantioselective acylation of its corresponding ester, yielding the desired (S)-enantiomer with high optical purity.

Experimental Protocols

Stage 1: Synthesis of Racemic 3-amino-3-(o-tolyl)propanoic Acid

This stage is based on a general one-pot synthesis method for 3-amino-3-arylpropionic acids.

Reaction Scheme:

o-Tolualdehyde + Malonic Acid + Ammonium Acetate → Racemic 3-amino-3-(o-tolyl)propanoic acid

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-tolualdehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.

-

Dry the resulting white solid under vacuum to yield racemic 3-amino-3-(o-tolyl)propanoic acid.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by NMR) | >95% |

| Melting Point | 210-215 °C |

Stage 2: Enzymatic Kinetic Resolution of Racemic 3-amino-3-(o-tolyl)propanoic Acid Methyl Ester

This stage utilizes the enantioselectivity of a lipase to resolve the racemic mixture.

Reaction Scheme:

-

Racemic 3-amino-3-(o-tolyl)propanoic acid + Methanol/H⁺ → Racemic methyl 3-amino-3-(o-tolyl)propanoate

-

Racemic methyl 3-amino-3-(o-tolyl)propanoate + Acyl Donor ---(Lipase)--> (R)-N-acetyl-methyl-3-amino-3-(o-tolyl)propanoate + (S)-methyl 3-amino-3-(o-tolyl)propanoate

-

(S)-methyl 3-amino-3-(o-tolyl)propanoate ---(Hydrolysis)--> (S)-3-amino-3-(o-tolyl)propanoic acid

Detailed Protocol:

-

Esterification:

-

Suspend the racemic 3-amino-3-(o-tolyl)propanoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and stir the mixture at room temperature or gentle reflux until the starting material is fully consumed (monitored by TLC).

-

Neutralize the reaction mixture and extract the methyl ester with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic methyl ester.

-

-

Enzymatic Resolution:

-

Dissolve the racemic methyl 3-amino-3-(o-tolyl)propanoate (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate (2.0 eq).

-

Add a commercially available lipase, for example, from Candida antarctica (Novozym 435) or Pseudomonas cepacia.[2][3] The optimal enzyme loading should be determined empirically but typically ranges from 10-50% by weight of the substrate.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted ester.

-

Upon reaching the desired conversion, filter off the enzyme.

-

Separate the (R)-N-acetylated ester from the unreacted (S)-ester by column chromatography.

-

-

Hydrolysis:

-

Treat the purified (S)-methyl 3-amino-3-(o-tolyl)propanoate with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of THF and water to hydrolyze the ester.

-

Acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, (S)-3-amino-3-(o-tolyl)propanoic acid.

-

Quantitative Data for Enzymatic Resolution (Representative):

| Parameter | Value |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of (S)-ester | >99% |

| Enantiomeric Excess (ee) of (R)-amide | >99% |

| Overall Yield of (S)-acid from racemic ester | 40-45% |

Visualizations

Experimental Workflow

References

Navigating the Synthesis of ortho-tolyl substituted Boc-β-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct commercial availability of ortho-tolyl substituted Boc-β-alanine is highly limited to non-existent in standard chemical catalogs. This guide provides a comprehensive overview of a feasible synthetic route to obtain this compound, focusing on commercially available precursors and established chemical methodologies. The primary precursor, (R)-3-Amino-3-(o-tolyl)propanoic acid, has been identified as available from specialized suppliers, making the synthesis of the target molecule accessible for research and development purposes. This document outlines the necessary starting materials, a detailed experimental protocol for the final synthesis step, and a clear workflow to guide researchers in its preparation.

Commercial Availability of Key Precursors

While ortho-tolyl substituted Boc-β-alanine is not a stock item, a key precursor, (R)-3-Amino-3-(o-tolyl)propanoic acid , is available from a limited number of suppliers. This availability is crucial as it provides a direct starting point for the synthesis of the desired Boc-protected compound.

Table 1: Commercial Availability of (R)-3-Amino-3-(o-tolyl)propanoic acid

| Supplier | Product Name | CAS Number | Purity | Quantity |

| CP Lab Safety | (R)-3-Amino-3-(o-tolyl)propanoic acid | 752198-38-2 | 98%+ | 1 gram |

| Various R&D Suppliers | (R)-3-Amino-3-(o-tolyl)propanoic acid | 752198-38-2 | min 95% | 1 gram |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

For context, the parent compound, Boc-β-alanine , is widely available from numerous commercial suppliers, indicating the maturity of the market for this fundamental building block.

Table 2: Representative Commercial Availability of Boc-β-alanine

| Supplier | CAS Number | Purity |

| Sigma-Aldrich | 3303-84-2 | ≥99.0% (TLC) |

| BroadPharm | 3303-84-2 | >95% |

| ChemPep | 3303-84-2 | >98% |

| Ottokemi™ | 3303-84-2 | 99% |

Proposed Synthetic Route

The most direct pathway to obtain ortho-tolyl substituted Boc-β-alanine is through the Boc-protection of the commercially available (R)-3-Amino-3-(o-tolyl)propanoic acid. This is a standard and high-yielding chemical transformation.

Synthetic Workflow

The proposed synthesis involves a single, well-established step: the protection of the amino group of (R)-3-Amino-3-(o-tolyl)propanoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Synthetic workflow for the preparation of ortho-tolyl substituted Boc-β-alanine.

Experimental Protocol: Boc Protection of (R)-3-Amino-3-(o-tolyl)propanoic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

-

(R)-3-Amino-3-(o-tolyl)propanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or another suitable solvent system like THF)

-

Hydrochloric acid (HCl) or Citric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (R)-3-Amino-3-(o-tolyl)propanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until all solids are dissolved.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of HCl or citric acid.

-

A white precipitate of the product should form.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude ortho-tolyl substituted Boc-β-alanine can be further purified by recrystallization or column chromatography if necessary.

Conclusion

While ortho-tolyl substituted Boc-β-alanine is not directly available from commercial chemical suppliers, a clear and feasible synthetic route exists starting from the commercially available precursor, (R)-3-Amino-3-(o-tolyl)propanoic acid. The Boc protection of this precursor is a standard, high-yielding reaction, making the target compound readily accessible for research and development activities. This guide provides the necessary information for researchers to source the starting material and successfully synthesize the desired molecule in a laboratory setting.

The Role of the o-Tolyl Group in β-Alanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Alanine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, ranging from neurotransmission to anticancer properties. The strategic incorporation of aryl substituents, such as the o-tolyl group, onto the β-alanine scaffold presents a compelling avenue for modulating pharmacokinetic and pharmacodynamic profiles. This technical guide explores the anticipated role of the o-tolyl group in β-alanine derivatives, drawing upon structure-activity relationship (SAR) principles and data from closely related N-aryl-β-alanine analogs. While direct and extensive research on o-tolyl β-alanine derivatives is not widely published, this document synthesizes available knowledge to provide a predictive framework for their synthesis, biological evaluation, and potential therapeutic applications. We will delve into hypothesized mechanisms of action, potential signaling pathways, and detailed experimental protocols adapted from analogous compounds.

Introduction: The Significance of N-Aryl β-Alanine Derivatives

β-Alanine is a naturally occurring β-amino acid that serves as a crucial building block for various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The introduction of an aryl group at the nitrogen atom (N-aryl substitution) can significantly influence the molecule's properties, including:

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.

-

Steric Hindrance: Influencing receptor binding and metabolic stability.

-

Electronic Effects: Modulating the acidity of the carboxylic acid and the basicity of the nitrogen atom, which can impact receptor interactions.

The o-tolyl group, a methyl-substituted phenyl ring at the ortho position, is a particularly interesting substituent due to its unique steric and electronic characteristics.

The Hypothesized Role of the o-Tolyl Group

Based on general principles of medicinal chemistry and SAR studies of related N-aryl amino acid derivatives, the o-tolyl group in β-alanine derivatives is postulated to play several key roles:

-

Conformational Restriction: The ortho-methyl group can restrict the rotation around the N-aryl bond. This conformational rigidity can lock the molecule into a specific orientation that may be more favorable for binding to a biological target, potentially increasing potency and selectivity.

-

Enhanced Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for targets within the central nervous system.

-

Steric Shielding: The o-tolyl group can sterically hinder the approach of metabolizing enzymes, potentially increasing the metabolic stability and half-life of the compound.

-

Receptor Interaction: The methyl group can engage in hydrophobic interactions within the binding pocket of a receptor, contributing to the overall binding affinity.

Potential Biological Targets and Signaling Pathways

β-Alanine is a known agonist for the Mas-related G protein-coupled receptor member D (MrgD), also known as TGR7.[1][2] This receptor is predominantly expressed in small-diameter sensory neurons and is implicated in the modulation of neuropathic pain.[1]

MrgD Receptor Activation Pathway

The activation of the MrgD receptor by β-alanine initiates a downstream signaling cascade. It is known that TGR7 couples with Gq and Gi proteins.[1][2]

Caption: Hypothesized MrgD receptor signaling pathway for o-tolyl-β-alanine derivatives.

The o-tolyl group could influence the binding affinity and efficacy of the β-alanine derivative at the MrgD receptor, potentially leading to a more potent or selective modulation of this pain-related pathway.

Synthesis and Experimental Protocols

General Synthesis Workflow

Caption: General synthetic workflow for N-(o-tolyl)-β-alanine.

Detailed Experimental Protocol (Adapted from similar syntheses)

Synthesis of Methyl N-(o-tolyl)-β-alaninate:

-

To a solution of o-toluidine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add methyl acrylate (1.1 equivalents).

-

The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl N-(o-tolyl)-β-alaninate.

Synthesis of N-(o-tolyl)-β-alanine:

-

To a solution of methyl N-(o-tolyl)-β-alaninate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

After completion of the reaction (monitored by TLC), the THF is removed under reduced pressure.

-

The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 3-4 with 1N HCl.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-(o-tolyl)-β-alanine.

Biological Activity Assays

In vitro MrgD Receptor Activation Assay (Calcium Mobilization):

-

HEK293 cells stably expressing the human MrgD receptor are seeded into 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The test compounds (o-tolyl-β-alanine derivatives) at various concentrations are added to the wells.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The EC50 values are calculated from the dose-response curves.

Quantitative Data from Analogous Compounds

While specific quantitative data for o-tolyl-β-alanine derivatives are not available, data from related N-aryl-β-alanine derivatives can provide insights into the expected activity range. For instance, studies on N-acyl-β-alanine amides have shown that aryl substitutions are crucial for antiproliferative activity.

| Compound Class | Biological Activity | Key Findings |

| N-acyl-β-alanine amides | Antiproliferative | The N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety was found to be essential for activity.[3] |

| N-(4-iodophenyl)-β-alanine derivatives | Predicted Biological Activities (in silico) | PASS (Prediction of Activity Spectra for Substances) predicted various biological activities, though in vitro antibacterial and antifungal tests were negative.[4] |

| N-aryl-β-alanine derivatives | Anticancer (in vitro) | Certain derivatives demonstrated selective cytotoxicity against triple-negative breast cancer and glioblastoma cell lines.[5] |

Structure-Activity Relationship (SAR) Insights

Based on the available information for related compounds, a preliminary SAR can be proposed for N-aryl-β-alanine derivatives:

-

Aromatic Substitution: The nature and position of substituents on the aryl ring significantly impact biological activity. Electron-withdrawing or lipophilic groups can enhance activity depending on the target.

-

Amide vs. Carboxylic Acid: The presence of a free carboxylic acid is likely important for interaction with receptors that recognize amino acids, such as MrgD. Amide derivatives may have different target profiles, such as antiproliferative activity.

-

Stereochemistry: For chiral β-alanine derivatives, the stereochemistry at the β-position can be critical for receptor recognition and biological activity.

Conclusion and Future Directions

The incorporation of an o-tolyl group into the β-alanine scaffold represents a promising strategy for the development of novel therapeutic agents. The unique steric and electronic properties of the o-tolyl group are expected to confer favorable pharmacokinetic and pharmacodynamic characteristics, potentially leading to potent and selective modulators of targets such as the MrgD receptor.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of o-tolyl-β-alanine derivatives. Key areas of investigation should include:

-

In vitro and in vivo pharmacological profiling: To determine the potency, efficacy, and selectivity of these compounds at the MrgD receptor and other potential targets.

-

Pharmacokinetic studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives.

-

Exploration of therapeutic potential: To investigate the efficacy of these compounds in relevant disease models, particularly for neuropathic pain.

By systematically exploring the SAR of o-tolyl-β-alanine derivatives, it will be possible to design and develop novel drug candidates with improved therapeutic profiles.

References

- 1. The Synthesis and Role of β-Alanine in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-(S)-3-(o-tolyl)-β-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including enhancing potency, improving metabolic stability, and conferring resistance to enzymatic degradation.[1] Boc-(S)-3-(o-tolyl)-β-alanine is a sterically hindered β-amino acid whose ortho-methyl group on the phenyl ring presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) coupling protocols. This steric hindrance can lead to incomplete acylation reactions, resulting in deletion sequences and decreased overall yield and purity of the target peptide.[2]

These application notes provide a detailed protocol for the efficient incorporation of Boc-(S)-3-(o-tolyl)-β-alanine into a growing peptide chain on a solid support using a Boc/Bzl protection strategy. The protocol emphasizes the use of potent activating agents and a double coupling strategy to overcome the steric challenges and ensure high coupling efficiency.

Data Presentation

The successful incorporation of sterically hindered amino acids is highly dependent on the chosen coupling strategy. The following table summarizes representative quantitative data for different coupling protocols. Due to the limited availability of specific data for Boc-(S)-3-(o-tolyl)-β-alanine, these values are based on typical outcomes for other sterically hindered amino acids and should be considered as a guideline for optimization.

| Coupling Protocol | Coupling Reagent/Base | Reaction Time | Typical Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) |

| Standard Single Coupling | DIC/HOBt | 2 - 4 hours | 85 - 95 | 60 - 75 | 40 - 55 |

| Standard Single Coupling | HBTU/DIEA | 1 - 2 hours | 90 - 98 | 70 - 85 | 50 - 65 |

| Double Coupling | HBTU/DIEA | 2 x 1 hour | >99 | >90 | >70 |

| Double Coupling | HATU/DIEA | 2 x 45 min | >99.5 | >95 | >75 |

Note: Data is representative and can vary based on the peptide sequence, resin, and specific reaction conditions. Coupling efficiency is often monitored qualitatively by the Kaiser test or quantitatively by HPLC analysis of a cleaved resin sample.[3][4]

Experimental Protocols

This section provides detailed methodologies for the manual Boc-SPPS of a peptide containing Boc-(S)-3-(o-tolyl)-β-alanine.

Materials and Reagents

-

Boc-(S)-3-(o-tolyl)-β-alanine

-

Merrifield or PAM resin

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Piperidine (for Fmoc monitoring, if applicable)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[5]

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Shaker

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the essential steps for one cycle of amino acid addition in Boc-SPPS.[6][7]

1. Resin Swelling: a. Place the desired amount of resin in the reaction vessel. b. Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DCM.

2. N-α-Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin. b. Agitate the mixture for 2 minutes, then drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. d. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[8]

3. Neutralization: a. Wash the resin with DCM (2 times). b. Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step once. c. Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[6]

4. Coupling of Boc-(S)-3-(o-tolyl)-β-alanine (Standard Protocol): a. In a separate vial, dissolve Boc-(S)-3-(o-tolyl)-β-alanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add the amino acid/HOBt solution to the neutralized resin. c. Add DIC (3 equivalents) to the reaction vessel. d. Agitate the mixture at room temperature for 2-4 hours. e. Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), proceed to the double coupling protocol. f. After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Double Coupling for Sterically Hindered Residues

This protocol is recommended for the efficient incorporation of Boc-(S)-3-(o-tolyl)-β-alanine to minimize deletion sequences.[9]

1. First Coupling: a. Follow steps 1-3 of the Standard Boc-SPPS Cycle. b. In a separate vial, pre-activate Boc-(S)-3-(o-tolyl)-β-alanine (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate for 1-2 hours at room temperature. e. Wash the resin with DMF (3 times).

2. Second Coupling: a. Repeat the pre-activation and coupling steps (1b-1d) with a fresh solution of activated Boc-(S)-3-(o-tolyl)-β-alanine. b. Agitate for another 1-2 hours. c. Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, a capping step with acetic anhydride may be necessary. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: Peptide Cleavage and Purification

1. Final Deprotection and Washing: a. After the final coupling cycle, perform the N-α-Boc deprotection as described in Protocol 1, step 2. b. Wash the peptide-resin extensively with DCM and dry under vacuum.

2. Cleavage from Resin: a. Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).[5] b. Agitate the mixture at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide.

3. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether multiple times. d. Dry the crude peptide under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10] f. Characterize the purified peptide by mass spectrometry to confirm its identity.

Mandatory Visualization

Caption: Workflow for the double coupling of Boc-(S)-3-(o-tolyl)-β-alanine in SPPS.

Troubleshooting

| Problem | Possible Cause | Solution |

| Positive Kaiser test after double coupling | Extreme steric hindrance; On-resin aggregation. | - Extend coupling times. - Increase temperature to 30-40°C. - Switch to a more potent coupling reagent like HATU. - Use a solvent mixture with better solvating properties (e.g., DMF/NMP). - Perform a capping step to block unreacted amines. |

| Low crude peptide purity | Incomplete deprotection or coupling; Side reactions during synthesis or cleavage. | - Ensure complete Boc deprotection before coupling. - Optimize coupling times for all amino acids in the sequence. - Use appropriate scavengers in the cleavage cocktail to prevent side reactions.[6] |

| Low final peptide yield | Cumulative incomplete couplings; Peptide loss during precipitation and purification. | - Employ the double coupling strategy for all sterically hindered residues. - Optimize precipitation and washing steps to minimize loss of peptide. |

| Racemization | Over-activation of the amino acid. | - Avoid prolonged pre-activation times. - Consider using DIC/HOBt which is known to cause less racemization, although it is a slower coupling agent.[11] |

References

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. mesalabs.com [mesalabs.com]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]

- 9. biotage.com [biotage.com]

- 10. benchchem.com [benchchem.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (S)-Boc-3-(o-tolyl)-β-alanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-3-(o-tolyl)-β-alanine is a specialized amino acid derivative used in peptide synthesis to introduce unique structural and conformational properties into peptides. The incorporation of β-amino acids, such as this o-tolyl variant, can lead to peptides with increased stability against enzymatic degradation and the ability to form novel secondary structures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide detailed protocols for the incorporation of (S)-Boc-3-(o-tolyl)-β-alanine into peptide chains using Boc-SPPS methodology.

Properties of (S)-Boc-3-(o-tolyl)-β-alanine

While specific experimental data for (S)-Boc-3-(o-tolyl)-β-alanine is not widely available, its basic properties can be estimated based on its structure.

| Property | Value (Estimated) |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |

Application Notes

The introduction of (S)-3-(o-tolyl)-β-alanine into a peptide sequence can significantly influence its biological activity and pharmacokinetic properties. The o-tolyl group introduces steric bulk, which can affect peptide folding and receptor binding. Peptides containing β-amino acids are known to exhibit enhanced resistance to proteolysis, a desirable characteristic for therapeutic peptides.

Potential applications for peptides containing (S)-3-(o-tolyl)-β-alanine include:

-

Development of enzyme inhibitors: The unique conformation may allow for specific binding to enzyme active sites.

-

Creation of novel peptide therapeutics: Enhanced stability can lead to longer in vivo half-lives.

-

Probing protein-protein interactions: The modified amino acid can serve as a tool to understand the structural requirements for binding.

Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures. Due to the steric hindrance of the o-tolyl group, optimization of coupling times and reagents may be necessary.

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) three times.

-

Swell the resin in DCM for at least 30 minutes.

First Amino Acid Coupling (if C-terminal is not (S)-3-(o-tolyl)-β-alanine)

Follow standard protocols for coupling the first Boc-protected amino acid to the resin.

General Cycle for Peptide Elongation